molecular formula C21H18N2O3S B3482320 N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3482320
M. Wt: 378.4 g/mol
InChI Key: SGJAXZHOZWVQQO-UHFFFAOYSA-N
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Description

N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with methoxy and carboxamide groups, along with an acetylphenyl carbamothioyl moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with 3-acetylphenyl isothiocyanate under inert conditions. The reaction is usually carried out in a dry solvent such as acetone or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamothioyl linkage. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-2-naphthamide derivatives.

    Reduction: Formation of 3-methoxynaphthalene-2-carboxamide derivatives with reduced acetylphenyl groups.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase.

    Medicine: Potential therapeutic agent for neurodegenerative diseases due to its enzyme inhibition activity.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes like acetylcholinesterase, inhibiting their activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the substrate from accessing the active site. The molecular pathways involved include the disruption of normal enzyme-substrate interactions and the stabilization of the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-3,4-dimethylbenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-3-(4-methoxyphenyl)acrylamide

Uniqueness

N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide stands out due to its naphthalene core, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds with benzene or substituted benzene cores.

Properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-13(24)14-8-5-9-17(10-14)22-21(27)23-20(25)18-11-15-6-3-4-7-16(15)12-19(18)26-2/h3-12H,1-2H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJAXZHOZWVQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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